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molecular formula C2HF2N B1347018 Difluoroacetonitrile CAS No. 359-12-6

Difluoroacetonitrile

Cat. No. B1347018
M. Wt: 77.03 g/mol
InChI Key: DQFXLCKTFSDWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04405530

Procedure details

Under an atmosphere of nitrogen, 3-benzyloxypropyl-magnesium chloride is prepared from 1-chloro-3-benzyloxypropane (2.42 g, 13 mmol) in dry ether (13 ml) and magnesium turnings (660 mg, 26 mmol). The Grignard solution is separated from the excess of magnesium, cooled to -40° C., and a 10% solution of difluoroacetonitrile in dry THF (10 ml, 13 mmol) is added dropwise, maintaining the temperature at -40° C. After stirring at this temperature, for 30 minutes, the mixture is poured into a cold (0° C.) solution of sodium cyanide (1.27 g) and ammonium chloride (2.10 g) in water (40 ml). The mixture is stirred vigorously for 1 hour; during that time the reaction is allowed to warm up to room temperature. The organic phase is separated and extracted with 2 N HCl. Basification with concentrated ammonia (pH ~9-10), extraction with ether, drying, and evaporation gives the title compound as an oil (1.5 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Mg:13].[F:14][CH:15]([F:18])[C:16]#[N:17].C1COCC1.[C-:24]#[N:25].[Na+].[Cl-:27].[NH4+]>CCOCC.O>[CH2:6]([O:5][CH2:4][CH2:3][CH2:2][Mg:13][Cl:27])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:14][CH:15]([F:18])[C:16]([NH2:17])([CH2:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:24]#[N:25] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
ClCCCOCC1=CC=CC=C1
Name
Quantity
660 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
13 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C#N)F
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.27 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring at this temperature, for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Grignard solution is separated from the excess of magnesium
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -40° C
STIRRING
Type
STIRRING
Details
The mixture is stirred vigorously for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
Basification with concentrated ammonia (pH ~9-10), extraction with ether
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC[Mg]Cl
Name
Type
product
Smiles
FC(C(C#N)(CCCOCC1=CC=CC=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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